Azido-PEG4-amido-PEG4-Boc

Beschreibung

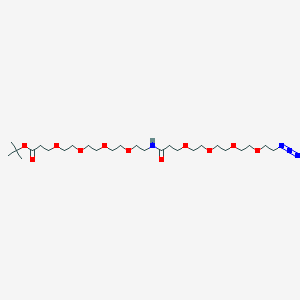

Eigenschaften

Molekularformel |

C26H50N4O11 |

|---|---|

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H50N4O11/c1-26(2,3)41-25(32)5-9-34-13-17-38-21-22-39-18-14-35-10-6-28-24(31)4-8-33-12-16-37-20-23-40-19-15-36-11-7-29-30-27/h4-23H2,1-3H3,(H,28,31) |

InChI-Schlüssel |

GNQSEVYXBSAATE-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Azido-Amido-PEG8-t-butyl ester |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-amido-PEG4-Boc: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable tools for creating complex bioconjugates. Among these, Azido-PEG4-amido-PEG4-Boc has emerged as a versatile linker, particularly in the fields of proteomics and targeted drug delivery. This guide provides a comprehensive overview of its structure, physicochemical properties, and its applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

This compound is a heterobifunctional linker characterized by two key reactive moieties at its termini, separated by a flexible and hydrophilic polyethylene glycol (PEG) spacer. The structure incorporates an azide group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other.

The azide group serves as a reactive handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups.[1][2] The Boc-protected amine provides an orthogonal reactive site. The Boc group is a stable protecting group that can be selectively removed under mild acidic conditions to reveal a primary amine.[3][4] This deprotected amine can then be coupled to carboxylic acids or their activated esters to form stable amide bonds.

The dual PEG4 spacers enhance the aqueous solubility of the linker and the resulting bioconjugate, which is often a critical requirement for biological applications.[3][5] The flexibility of the PEG chains also helps to minimize steric hindrance during conjugation reactions.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These data are essential for designing and executing reproducible bioconjugation experiments.

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl (14-azido-3,6,9,12-tetraoxatetradecyl)carbamate | [3] |

| Synonyms | t-Boc-N-Amido-PEG4-azide, Azido-PEG4-Boc Amine | [3][6] |

| CAS Number | 940951-99-5 | [3][6] |

| Molecular Formula | C₁₅H₃₀N₄O₆ | [3][6] |

| Molecular Weight | 362.43 g/mol | [3][6] |

| Purity | >95% | [7] |

| Appearance | Colorless to light yellow liquid or oil | [2] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [3] |

Experimental Protocols and Applications

The primary application of this compound is in the construction of complex biomolecules, most notably PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This linker facilitates the connection of a ligand for the target protein to a ligand for an E3 ligase.[8]

-

Step 1: Alkyne-Azide Click Chemistry Reaction

-

Dissolve the alkyne-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO).

-

Add this compound in a 1:1 to 1.2:1 molar ratio.

-

For CuAAC, add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

-

For SPAAC, no catalyst is required.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, purify the product using column chromatography or preparative HPLC.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine is often used in the next step without further purification.

-

-

Step 3: Amide Bond Formation

-

Dissolve the deprotected amine from Step 2 and the carboxylic acid-functionalized target protein ligand in a suitable solvent (e.g., DMF or DMSO).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC with NHS) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC conjugate using preparative HPLC.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG4-NHBoc | 642091-68-7 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. Azido-PEG4-amine, 951671-92-4 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. t-Boc-N-Amido-PEG4-Azide, CAS 940951-99-5 | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected Polyethylene Glycol (PEG) linkers. These versatile molecules are integral to the fields of bioconjugation, drug delivery, and proteomics, serving as flexible, hydrophilic spacers that connect biomolecules to other moieties such as drugs, imaging agents, or surfaces.[1][2] Understanding their fundamental properties is critical for the successful design and execution of novel therapeutic and diagnostic agents.

Molecular Structure and Core Concepts

Boc-protected PEG linkers are characterized by three primary components that dictate their overall physicochemical behavior:

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: This bulky, nonpolar group reversibly blocks a primary or secondary amine, preventing it from participating in unwanted reactions during multi-step syntheses.[3] Its presence contributes to the linker's solubility in nonpolar organic solvents.[4] The Boc group is renowned for its stability under a wide range of conditions but can be readily and selectively removed under acidic conditions to reveal the reactive amine.[5][6]

-

The Polyethylene Glycol (PEG) Backbone: The PEG chain consists of repeating ethylene oxide units (-CH₂CH₂O-).[1] This component is highly flexible and hydrophilic, imparting excellent water solubility to the conjugate.[1][4] The PEG spacer can be of varying lengths, which influences the linker's hydrodynamic radius, steric hindrance, and overall pharmacokinetic properties of the final conjugate.[7] PEGylation is a well-established strategy to improve drug stability, reduce immunogenicity, and extend circulation half-life.[6][8][]

-

The Terminal Functional Group: At the opposite end of the PEG chain from the Boc-protected amine, there is another functional group that allows for conjugation to a target molecule. Common functional groups include carboxylic acids (-COOH), NHS esters, azides (-N₃), alkynes, and maleimides.[5][6] The choice of this group depends on the desired conjugation chemistry.

The interplay of these three components results in a heterobifunctional linker with tunable properties, making them invaluable tools in drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][10]

Diagram of a Heterobifunctional Boc-Protected PEG Linker

Caption: Illustrates the key components of a typical Boc-NH-PEG-X linker.

Key Physicochemical Properties

The utility of Boc-protected PEG linkers is directly related to their distinct physicochemical properties.

The solubility of Boc-protected PEG linkers is a function of the hydrophobic Boc group and the hydrophilic PEG chain.[4] Generally, these linkers exhibit broad solubility in a range of organic solvents and aqueous solutions. The PEG component's ability to form hydrogen bonds with water molecules is a key determinant of its aqueous solubility.[4]

Table 1: Solubility Profile of Boc-Protected PEG Linkers

| Solvent Classification | Solvent Examples | Solubility | Notes |

| Polar Aprotic | DMSO, DMF | Generally Soluble[11][12] | High solubility is expected due to the polarity of the PEG chain and amide linkages. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble[11][12] | The Boc group and the carbon backbone contribute to solubility in these solvents. |

| Aqueous | Water, Aqueous Buffers | Soluble[11][12] | Solubility is primarily driven by the hydrophilic PEG chain. |

| Alcohols | Methanol, Ethanol | Less Soluble[11][12] | Solubility can vary depending on the specific linker and PEG length. |

| Ethers | Diethyl Ether | Not Soluble[11][12] | Often used as an anti-solvent for precipitation.[13] |

| Apolar | Toluene | Less Soluble[11][12] | The hydrophobic Boc group provides some solubility, but the polar PEG chain limits it. |

This table provides a general overview. Specific solubility can vary based on the PEG chain length and the nature of the terminal functional group.

Boc-protected PEG linkers can be either monodisperse or polydisperse.[2]

-

Monodisperse PEGs have a single, defined molecular weight, with a specific number of ethylene oxide units.[2][14] This ensures uniformity in the final conjugate, which is critical for therapeutic applications where precise control over structure and properties is required.[14]

-

Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[2] PDI is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a narrower molecular weight distribution. For many commercially available linear PEG linkers, the PDI is typically low, in the range of 1.02-1.05.[11][12]

Table 2: Typical Molecular Weight and PDI of Commercial Boc-PEG Linkers

| Parameter | Typical Value | Method of Determination |

| Molecular Weight (MW) | 200 Da to 40,000 Da[15][16] | MALDI-MS or GPC[11][12] |

| Polydispersity Index (PDI) | 1.02 - 1.05 (for linear PEGs)[11][12] | GPC/SEC |

The degree of polymerization, or the number of repeating ethylene oxide units, can be calculated by dividing the molecular weight of the PEG portion by 44, the molecular mass of one repeating unit.[11][12]

Boc-protected PEG linkers are generally stable under standard storage conditions. However, their stability is influenced by pH and temperature.

-

Storage: For long-term storage, it is recommended to store the product in its original container in a freezer at -20°C or lower.[11][12][15] The material should be kept dry and protected from sunlight.[15][17][18]

-

pH Stability: The Boc group is stable under neutral and basic conditions but is labile to acid.[10] This property is exploited for its removal (deprotection). The ester or amide linkages within the linker can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Thermal Stability: While generally stable at room temperature for short periods, prolonged exposure to high temperatures should be avoided to prevent degradation.

Experimental Protocols for Characterization

The characterization of Boc-protected PEG linkers is crucial to confirm their identity, purity, and molecular weight distribution.

The removal of the Boc group is a key step in utilizing these linkers for conjugation.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected PEG linker in a suitable solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.[13]

-

Cooling: Cool the solution to 0°C using an ice bath.[13]

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[13] For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).[13]

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can range from a few minutes to several hours, depending on the substrate.[19] Monitor the reaction progress using TLC, LC-MS, or ¹H NMR.[13]

-

Work-up and Isolation:

-

Evaporation: For volatile acids like TFA, the acid and solvent can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[13]

-

Precipitation: The deprotected PEG-linker, often as an ammonium salt, can be precipitated by adding a non-polar solvent like diethyl ether.[13]

-

Aqueous Work-up: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[13]

-

Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[13]

-

Boc Deprotection Workflow

Caption: A flowchart of the typical experimental workflow for Boc deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of Boc-protected PEG linkers. The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indicator of successful deprotection.[13] The repeating ethylene glycol units typically show a large signal around 3.6 ppm.[20]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to assess the purity of the linker and to confirm its molecular weight. It is also an effective technique for monitoring the progress of reactions, allowing for the quantification of starting material, product, and any side products.[13]

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the average molecular weight and the polydispersity index (PDI) of polymeric PEG linkers.[11][12] The technique separates molecules based on their hydrodynamic volume in solution.

Conclusion

Boc-protected PEG linkers are sophisticated chemical tools with a unique set of physicochemical properties that make them highly valuable in research and drug development. Their bifunctional nature, combined with the solubility and biocompatibility conferred by the PEG chain, allows for the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of their solubility, stability, and molecular characteristics, along with the appropriate analytical techniques for their characterization, is essential for their effective application.

References

- 1. chempep.com [chempep.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. benchchem.com [benchchem.com]

- 14. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 15. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 18. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]

- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Synthesis of Azido-PEG4-amido-PEG4-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Azido-PEG4-amido-PEG4-Boc, a heterobifunctional PEG linker crucial in the development of targeted therapeutics and bioconjugation applications. The synthesis is presented in a modular fashion, focusing on the preparation of two key intermediates, Boc-NH-PEG4-COOH and Azido-PEG4-amine , followed by their final coupling. This guide provides detailed experimental protocols, characterization data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of the target molecule.

I. Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. This involves the independent synthesis of two PEGylated building blocks, an acid-functionalized and Boc-protected amine, and an azide-functionalized amine. These intermediates are then coupled using standard peptide chemistry to form the final product. This approach allows for better control over the purity of the intermediates and simplifies the final purification process.

Figure 1: Convergent synthesis strategy for this compound.

II. Synthesis of Intermediates

A. Synthesis of Boc-NH-PEG4-COOH (Intermediate 1)

The synthesis of the Boc-protected acidic intermediate involves a three-step process starting from tetraethylene glycol: monotosylation, displacement with a protected amine, and oxidation of the terminal alcohol. A more direct route involves the reaction of a commercially available Boc-protected amino-PEG-alcohol followed by oxidation.

Figure 2: Synthesis pathway for Boc-NH-PEG4-COOH.

Experimental Protocol: Synthesis of Boc-NH-PEG4-OH

A detailed protocol for the synthesis of Boc-NH-PEG4-OH from tetraethylene glycol is as follows:

-

Monotosylation of Tetraethylene Glycol: To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0°C, a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in pyridine is added dropwise. The reaction is stirred at 0°C for 4 hours and then at room temperature overnight. The reaction is quenched with water and the product is extracted with dichloromethane (DCM). The organic layer is washed with HCl and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude HO-PEG4-OTs.

-

Boc-Amine Installation: To a suspension of sodium hydride (1.5 equivalents) in dry DMF, a solution of Boc-amine (1.2 equivalents) in dry DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of HO-PEG4-OTs (1 equivalent) in dry DMF. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Oxidation of Boc-NH-PEG4-OH to Boc-NH-PEG4-COOH

The terminal alcohol of Boc-NH-PEG4-OH is oxidized to a carboxylic acid.

-

Jones Oxidation: To a solution of Boc-NH-PEG4-OH (1 equivalent) in acetone at 0°C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated to give Boc-NH-PEG4-COOH.

Table 1: Summary of Characterization Data for Boc-NH-PEG4-COOH

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |

| Boc-NH-PEG4-COOH | C16H31NO8 | 365.42 | 1.44 (s, 9H), 2.62 (t, 2H), 3.30 (q, 2H), 3.55-3.75 (m, 14H), 5.05 (br s, 1H) | 28.4, 35.1, 40.3, 66.8, 69.8, 70.2, 70.3, 70.4, 70.5, 79.2, 175.8 | 366.2 [M+H]+, 388.2 [M+Na]+ |

B. Synthesis of Azido-PEG4-amine (Intermediate 2)

The synthesis of the azido-amino intermediate also starts from tetraethylene glycol. The key steps are the introduction of the azide functionality and the subsequent conversion of the remaining hydroxyl group to an amine.

Figure 3: Synthesis pathway for Azido-PEG4-amine.

Experimental Protocol: Synthesis of HO-PEG4-N3

-

Monotosylation of Tetraethylene Glycol: This step is identical to the first step in the synthesis of Intermediate 1.

-

Azidation: To a solution of HO-PEG4-OTs (1 equivalent) in DMF, sodium azide (3 equivalents) is added. The mixture is heated to 80°C and stirred for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude HO-PEG4-N3, which can be purified by column chromatography.

Experimental Protocol: Synthesis of Azido-PEG4-amine from HO-PEG4-N3

-

Tosylation of HO-PEG4-N3: To a solution of HO-PEG4-N3 (1 equivalent) in pyridine at 0°C, a solution of p-toluenesulfonyl chloride (1.2 equivalents) in pyridine is added dropwise. The reaction is stirred at 0°C for 4 hours and then at room temperature overnight. The workup is similar to the previous tosylation steps.

-

Amination: The crude TsO-PEG4-N3 is dissolved in a solution of ammonia in methanol (e.g., 7N) and stirred in a sealed vessel at 60°C for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Azido-PEG4-amine.

Table 2: Summary of Characterization Data for Azido-PEG4-amine

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |

| Azido-PEG4-amine | C8H18N4O3 | 218.25 | 2.85 (t, 2H), 3.38 (t, 2H), 3.55-3.70 (m, 12H) | 41.7, 50.7, 69.5, 70.1, 70.3, 70.5, 70.6, 73.4 | 219.2 [M+H]+ |

III. Final Amide Coupling

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of Boc-NH-PEG4-COOH and the primary amine of Azido-PEG4-amine . Standard peptide coupling reagents are employed for this transformation.

The Pivotal Role of the Azide Group in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. This technical guide delves into the core of this powerful chemical philosophy, focusing on the indispensable role of the azide functional group in driving these highly efficient and specific reactions. This document provides a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols relevant to azide-mediated click chemistry, tailored for professionals in research and drug development.

The Azide: A Bioorthogonal Linchpin

The azide group (-N₃) is a cornerstone of click chemistry due to its unique combination of properties. It is a high-energy, yet kinetically stable, functional group that is virtually absent in biological systems, rendering it bioorthogonal.[1][2] This bioorthogonality ensures that azide-modified molecules react selectively with their intended partners without interfering with native cellular processes.[1][] The azide's reactivity is "spring-loaded," meaning it has a high thermodynamic driving force for reaction, leading to rapid and irreversible product formation with minimal to no byproducts.[4]

The primary role of the azide in click chemistry is as a 1,3-dipole in cycloaddition reactions, most notably with alkynes to form stable triazole rings.[5][6] This azide-alkyne cycloaddition is the hallmark of click chemistry and is realized through two principal strategies: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[7] The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[7][9]

Mechanism of CuAAC

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The copper catalyst coordinates to both the alkyne and the azide, bringing them into close proximity and lowering the activation energy of the reaction.

Quantitative Data for CuAAC Reactions

The yield of CuAAC reactions is typically very high, often exceeding 90%, and can be influenced by the choice of catalyst, ligand, and solvent.[7][10]

| Catalyst/Ligand System | Substrates | Solvent | Yield (%) | Reference |

| CuSO₄/Sodium Ascorbate | Benzyl azide, Phenylacetylene | t-BuOH/H₂O | >95 | [7] |

| CuI | Various azides and alkynes | Glycerol | 85-98 | [4] |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide, Phenylacetylene | Neat | >99 | [11] |

| Immobilized Tris(triazolyl)methanol-Cu(I) | Various substrates | Water | up to 99 | [12] |

Experimental Protocol: General Procedure for CuAAC

This protocol describes a general method for the copper-catalyzed cycloaddition of an azide to a terminal alkyne.

Materials:

-

Azide-containing compound (1.0 equiv)

-

Alkyne-containing compound (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, 0.05-0.25 equiv)

-

Solvent (e.g., t-butanol/water 1:1, DMSO, DMF)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

Add the copper catalyst solution (and ligand, if used) to the reaction mixture.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction, precipitation, or chromatography.[7][9][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in biological applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[1][14] The relief of ring strain provides the driving force for this bioorthogonal reaction.

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[14]

Quantitative Data for SPAAC Reactions

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained alkynes reacting faster.

| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | ~0.002 - 0.1 | [15][16] |

| DIBO | ~0.3 | [15] |

| DBCO | ~0.1 - 1.0 | [15][16] |

| BARAC | >1.0 | [17] |

Experimental Protocol: General Procedure for Protein Labeling using SPAAC

This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-containing fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) stock solution in a compatible solvent (e.g., DMSO)

Procedure:

-

To a solution of the azide-modified protein, add the cyclooctyne-functionalized dye. A 5- to 20-fold molar excess of the dye is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the cyclooctyne's reactivity and the concentrations of the reactants (typically 1-4 hours).

-

Monitor the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Remove the excess, unreacted dye by methods such as dialysis, size-exclusion chromatography, or spin filtration.[5][14]

Applications in Drug Development and Research

The versatility of azide-based click chemistry has made it an invaluable tool in drug discovery and development.[18][19] It is widely used for:

-

Bioconjugation: Attaching drugs, imaging agents, or targeting moieties to biomolecules like proteins, antibodies, and nucleic acids.[12][20]

-

Lead Discovery and Optimization: Rapidly synthesizing libraries of compounds for high-throughput screening.[21]

-

Target Identification and Validation: Using azide-alkyne handles to create chemical probes for identifying the protein targets of small molecules.[22]

Visualizing GPCR Signaling

Click chemistry can be employed to fluorescently label G protein-coupled receptors (GPCRs) to study their signaling pathways.[8][23][24] An unnatural amino acid containing an azide can be incorporated into the GPCR, followed by reaction with a cyclooctyne-fluorophore via SPAAC.

Proteomics Workflow for Target Identification

Click chemistry is integral to chemical proteomics for identifying the cellular targets of a drug candidate. A drug analog is synthesized with an alkyne or azide "handle."

Conclusion

The azide group is a central player in the click chemistry paradigm, enabling a vast array of applications in research and drug development. Its bioorthogonality and predictable reactivity in CuAAC and SPAAC reactions provide a robust and versatile toolkit for chemists and biologists. The ability to precisely and efficiently conjugate molecules under mild, often physiological, conditions has accelerated progress in fields ranging from medicinal chemistry to chemical biology. As new azide- and alkyne-bearing building blocks and more reactive cyclooctynes are developed, the scope and power of click chemistry will undoubtedly continue to expand, offering innovative solutions to complex scientific challenges.

References

- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 19. Problem with Reaction Path Diagram [groups.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of PEGylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a clinically proven and widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. By covalently attaching PEG chains, the hydrodynamic size of the molecule is increased, which can lead to a prolonged circulatory half-life, reduced immunogenicity, and improved stability. A critical aspect of developing successful PEGylated therapeutics is a thorough understanding of their behavior in aqueous media, specifically their solubility and stability. This technical guide provides an in-depth overview of these crucial parameters, including quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in navigating the complexities of PEGylated compound development.

I. Solubility of PEGylated Compounds

PEGylation is a powerful technique to increase the aqueous solubility of parent molecules, particularly those prone to aggregation. The hydrophilic nature of the PEG polymer attracts a shell of water molecules, which can significantly improve the solubility and biopharmaceutical properties of the conjugated molecule.

Factors Influencing Solubility

The enhancement in solubility is not uniform and depends on several factors:

-

Molecular Weight of PEG: Generally, a higher molecular weight of the attached PEG chain leads to a greater increase in solubility. However, this effect is not always linear and needs to be empirically determined for each specific conjugate.

-

Number of Attached PEG Chains: Increasing the number of PEG chains can further enhance solubility, but this must be balanced against the potential for reduced biological activity due to steric hindrance.

-

Structure of PEG: Linear and branched PEGs can have different effects on solubility. Branched PEGs, with their larger hydrodynamic volume for a given molecular weight, can sometimes offer superior solubility enhancement.

-

Properties of the Parent Molecule: The intrinsic solubility and other physicochemical properties of the unconjugated molecule will significantly influence the final solubility of the PEGylated product.

-

Buffer Conditions: pH, ionic strength, and the presence of excipients in the formulation can all impact the solubility of PEGylated compounds.

Quantitative Analysis of Solubility Enhancement

The following table summarizes representative data on the impact of PEGylation on protein solubility. It is important to note that these values are illustrative and the actual solubility enhancement will be specific to the protein and the PEGylation conditions.

| Protein | PEG Molecular Weight (kDa) | Change in Solubility | Reference |

| Lysozyme | 5 | Increased solubility and reduced aggregation | [1] |

| Granulocyte-colony stimulating factor (G-CSF) | 20 | Soluble aggregates formed, preventing precipitation | [2] |

| Monoclonal Antibody (mAb) | 10 | Glycosylated mAbs showed higher solubility in the presence of PEG | [3] |

Experimental Protocol for Solubility Assessment: PEG-Induced Precipitation

A common method to assess and compare the relative solubility of proteins is through PEG-induced precipitation. This technique can be adapted to a high-throughput format for screening multiple candidates or formulations.[4]

Objective: To determine the apparent solubility of a PEGylated protein by measuring its precipitation point at various PEG concentrations.

Materials:

-

Purified PEGylated protein solution of known concentration (e.g., 10 mg/mL).

-

40% (w/v) PEG stock solution (e.g., PEG 10k) in the desired buffer.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 280 nm.

-

Buffer (e.g., 50 mM histidine, pH 6.0).

Procedure:

-

Prepare Protein and PEG Solutions: Ensure the protein and PEG stock solutions are in the same buffer system. Adjust the pH of the PEG stock solution after dissolving the PEG, as it can alter the pH.[4]

-

Set up the Microplate: In a 96-well plate, create a gradient of final PEG concentrations for each protein to be tested. This is achieved by adding varying ratios of the PEG stock solution and the protein solution to each well, maintaining a constant final volume (e.g., 200 µL).[4] For example, to achieve final PEG concentrations from 2% to 16%, the following volumes can be used:

| Final PEG Concentration (%) | Volume of 40% PEG Stock (µL) | Volume of Protein Solution (µL) |

| 2 | 10 | 190 |

| 4 | 20 | 180 |

| ... | ... | ... |

| 16 | 80 | 120 |

-

Mixing and Incubation: Thoroughly mix the contents of each well by pipetting up and down. Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for equilibration and precipitation.[4]

-

Measurement: After incubation, measure the absorbance of each well at a wavelength where light scattering due to precipitation can be detected (e.g., 350 nm or 600 nm). The onset of precipitation will be indicated by a sharp increase in absorbance.

-

Data Analysis: Plot the absorbance against the final PEG concentration. The PEG concentration at which precipitation begins is an indicator of the protein's relative solubility. A lower PEG concentration required for precipitation suggests lower solubility.

II. Stability of PEGylated Compounds in Aqueous Media

While PEGylation generally enhances stability, the resulting conjugates are still susceptible to various degradation pathways in an aqueous environment. Understanding these degradation mechanisms is crucial for developing stable formulations and ensuring the therapeutic efficacy and safety of the drug product.

Major Degradation Pathways

The primary degradation pathways for PEGylated compounds in aqueous media are hydrolysis, oxidation, and aggregation.

Hydrolysis is the cleavage of chemical bonds by the addition of water. In the context of PEGylated compounds, the linker connecting the PEG to the parent molecule is often the most susceptible site for hydrolysis.

-

Linker Chemistry: The rate of hydrolysis is highly dependent on the type of chemical bond in the linker. Ester and carbamate linkages are more prone to hydrolysis than ether linkages.[5][6] For example, the hydrolysis half-life of SC-PEG in an aqueous solution was reported to be 40 minutes, while that of MAL-PEG was 9 hours.[7]

-

pH Dependence: The rate of hydrolysis is often pH-dependent. For instance, some linkages are more stable at neutral pH and degrade faster under acidic or basic conditions.

-

Consequences: Hydrolysis leads to de-PEGylation, the release of the unconjugated parent molecule and free PEG. This can result in a loss of the beneficial effects of PEGylation, such as a shorter half-life and increased immunogenicity.

The polyether backbone of PEG is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metals.[8]

-

Mechanism: Oxidation can proceed via a free radical mechanism, leading to chain scission of the PEG polymer. This results in the formation of lower molecular weight PEG fragments and various oxidized species, such as aldehydes and carboxylic acids.[9][10]

-

Consequences: Oxidation can lead to a loss of the PEGylated conjugate's integrity, potentially altering its pharmacokinetic profile and efficacy. The degradation products may also have undesirable biological activities.

Aggregation is the formation of higher-order structures from individual protein molecules. While PEGylation often reduces aggregation, it does not always eliminate it.

-

Mechanism: Aggregation can be driven by various factors, including thermal stress, mechanical stress (e.g., agitation), and exposure to interfaces. For PEGylated proteins, aggregation can still occur through the interaction of the protein moieties.

-

Soluble vs. Insoluble Aggregates: PEGylation can sometimes convert insoluble protein aggregates into soluble ones.[2] While this prevents precipitation, the presence of soluble aggregates can still be a concern as they may be immunogenic.

-

Consequences: Aggregation can lead to a loss of biological activity, increased immunogenicity, and adverse patient reactions.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying the likely degradation products and pathways of a PEGylated compound.[11][12] These studies involve subjecting the compound to harsher conditions than those it would experience during storage to accelerate degradation.

Typical Stress Conditions:

-

Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 50-60°C).[12]

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Incubation at elevated temperatures (e.g., 40-80°C).[12]

-

Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[12]

-

Mechanical Stress: Agitation or stirring to assess susceptibility to aggregation.

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to monitor the stability of PEGylated compounds and characterize their degradation products.

SEC separates molecules based on their hydrodynamic radius. It is a primary tool for monitoring aggregation and de-PEGylation.[1][][14]

Objective: To separate and quantify the PEGylated monomer, aggregates, and free protein.

Typical Protocol:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector.

-

Column: A size-exclusion column with a pore size appropriate for the molecular weight range of the analyte and its expected aggregates (e.g., TSKgel G3000SWXL).[1]

-

Mobile Phase: An aqueous buffer, often containing salt to minimize non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[15]

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.[15]

-

Detection: UV absorbance at 280 nm for protein detection. A refractive index (RI) detector can be used in series to detect free PEG, which does not absorb at 280 nm.[6]

-

Analysis: The chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the PEGylated monomer, and then the smaller, unconjugated protein. Peak areas are integrated to quantify the relative amounts of each species.

RP-HPLC separates molecules based on their hydrophobicity. It is useful for separating PEGylated species from the native protein and can sometimes resolve different positional isomers of the PEGylated conjugate.[][16]

Objective: To separate and quantify the PEGylated protein, native protein, and potential isomers.

Typical Protocol:

-

System: An HPLC or UPLC system with a UV detector.

-

Column: A reversed-phase column, often with a C4 or C18 stationary phase (e.g., Jupiter 5µm C4).[16]

-

Mobile Phases:

-

Aqueous (A): Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

-

Organic (B): Acetonitrile with a similar concentration of TFA (e.g., 0.085% TFA in 90% acetonitrile).[16]

-

-

Gradient: A gradient elution is typically used, starting with a low percentage of the organic mobile phase and gradually increasing it to elute the more hydrophobic components.

-

Temperature: Elevated column temperatures (e.g., 45°C or higher) are often used to improve peak shape and recovery.[16]

-

Detection: UV absorbance at 220 nm or 280 nm.

-

Analysis: The retention time of the different species will depend on their hydrophobicity. PEGylation generally increases the hydrophobicity, leading to longer retention times.

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.[17][18]

Objective: To detect the presence and size of aggregates in a sample of a PEGylated compound.

Typical Protocol:

-

Sample Preparation: The sample must be filtered through a low-protein-binding filter (e.g., 0.2 µm) to remove dust and other large particulates that can interfere with the measurement.[19]

-

Instrument: A DLS instrument with a temperature-controlled cuvette holder.

-

Measurement:

-

Place the filtered sample into a clean cuvette.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument shines a laser through the sample, and a detector measures the fluctuations in the scattered light intensity over time.

-

-

Data Analysis: The software uses an autocorrelation function to analyze the fluctuations in scattered light and calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the particles is determined. The output will show the size distribution of the particles in the sample, allowing for the detection of monomers, oligomers, and larger aggregates.

III. Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and degradation pathways discussed in this guide.

Experimental Workflow for Solubility and Stability Assessment

Caption: A high-level workflow for assessing the solubility and stability of PEGylated compounds.

Degradation Pathways of PEGylated Compounds

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Degradable PEGylated Protein Conjugates Utilizing RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. lcms.cz [lcms.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An In-Depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation with profound implications for drug discovery, bioconjugation, and materials science.[1] This guide provides a detailed exploration of the core mechanistic principles of the CuAAC reaction, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers in the field.

The Core Mechanism: A Dinuclear Copper Pathway

While initial hypotheses suggested a mononuclear copper catalyst, a significant body of evidence from kinetic and computational studies has established that the kinetically favored pathway involves a dinuclear copper intermediate.[1][2] This dinuclear mechanism accounts for the remarkable rate acceleration—107 to 108-fold over the uncatalyzed thermal Huisgen cycloaddition—and the high regioselectivity for the 1,4-disubstituted triazole product.[1][3] The reaction is second-order with respect to the copper concentration, further supporting the involvement of two copper atoms in the rate-determining step.[2]

The catalytic cycle can be dissected into several key steps:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO4, through reduction by agents like sodium ascorbate.[3] Alternatively, Cu(I) salts like CuI or CuBr can be used directly.[2] Ligands play a crucial role in stabilizing the Cu(I) oxidation state and preventing disproportionation.[2][4]

-

Formation of the π,σ-Bis(copper) Acetylide Intermediate: A terminal alkyne coordinates to a Cu(I) center, forming a π-complex. This coordination increases the acidity of the terminal proton, facilitating deprotonation and the formation of a copper acetylide.[2][5] A second Cu(I) center then coordinates to the alkyne, forming a key π,σ-bis(copper) acetylide intermediate. This dinuclear species is more reactive than its mononuclear counterpart.[6]

-

Coordination of the Azide and Cycloaddition: The azide coordinates to one of the copper centers of the dinuclear acetylide complex. This is followed by a stepwise cycloaddition. First, a six-membered copper metallacycle is formed upon the creation of the initial C-N bond.[3][4]

-

Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to form a triazolyl-copper derivative.[3] The final step is the protonolysis of the copper-triazole bond, typically by another molecule of the terminal alkyne, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species, thus closing the catalytic cycle.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the dinuclear catalytic cycle of the CuAAC reaction.

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data on CuAAC Kinetics

The rate of the CuAAC reaction is influenced by several factors, including the nature of the reactants, the copper source, the ligand, and the solvent system. The following tables summarize key quantitative data from the literature.

| Reactants | Catalyst System | Solvent | Apparent Second-Order Rate Constant (k₂) | Reference |

| Benzyl azide and Phenylacetylene | CuI | Liquid Ammonia | 17.4 M⁻¹s⁻¹ | [7] |

| Generic Azide and Alkyne | Cu(I) | Aqueous | 10 to 10⁴ M⁻¹s⁻¹ | [8] |

| Tripropargylamine and 2-azidoethanol | Cu(II) with autocatalytic product | Aqueous | >400-fold rate enhancement | [9] |

| Ligand | Conditions | Observation | Reference |

| Tris(benzimidazolylmethyl)amine derivatives | Low catalyst loading, high substrate concentration | Superior performance compared to tris(triazolylmethyl)amine | [3] |

| Tris(pyridylmethyl)amines | General CuAAC conditions | Provides some rate acceleration | [3] |

| Mono(benzimidazole)-bis(pyridine) ligand | Organic media (e.g., 80% DMSO) | Superior catalyst, but can be inhibitory at high ligand:Cu ratios | [3] |

| Bis(benzimidazole-methyl)amine derivatives | 1:1 ligand:Cu ratio in 80% DMSO | Strongly suppresses the reaction, traps Cu(I) in an inactive form | [3] |

Experimental Protocols

Synthesis and Isolation of a Dinuclear Copper Intermediate

This protocol is adapted from the work of Díez-González et al. and describes the synthesis of a key bis(copper) triazole intermediate, providing tangible evidence for the dinuclear mechanism.[6]

Materials:

-

π,σ-Bis(copper) acetylide complex (1Cu2a)

-

Benzyl azide

-

Dichloromethane

-

Diethyl ether

Procedure:

-

To a solution of the π,σ-bis(copper) acetylide complex 1Cu2a (0.25 mmol) in dichloromethane (0.5 mL), add benzyl azide (0.30 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Induce precipitation of the product by adding diethyl ether (15 mL).

-

Collect the resulting pale yellow solid by filtration.

-

The isolated solid is the bis(copper) triazole complex 2Cu2a.

Kinetic Analysis of CuAAC by 1H NMR Spectroscopy

This protocol provides a general method for monitoring the kinetics of a CuAAC reaction using 1H NMR spectroscopy.

Materials:

-

Azide reactant

-

Alkyne reactant

-

Copper(I) source (e.g., CuI)

-

Ligand (if applicable)

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard (e.g., mesitylene)

-

NMR tubes

Experimental Workflow:

Caption: Workflow for a CuAAC kinetic study using NMR spectroscopy.

Procedure:

-

Sample Preparation: Prepare stock solutions of the azide, alkyne, copper catalyst, and internal standard in the chosen deuterated solvent.

-

Reaction Setup: In an NMR tube, combine the azide, alkyne, and internal standard solutions.

-

Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to thermally equilibrate at the desired reaction temperature. Acquire an initial spectrum (t=0) before adding the catalyst.

-

Reaction Initiation: Inject the copper catalyst solution into the NMR tube and start the kinetic experiment on the spectrometer.

-

Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals over the course of the reaction.

-

Data Analysis: For each spectrum, integrate the signals corresponding to a reactant and the product. Normalize these integrals to the integral of the internal standard to determine the change in concentration over time.

-

Kinetic Modeling: Plot the concentration of the reactant or product as a function of time. Fit the data to the appropriate rate law to determine the reaction order and the rate constant.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile reaction with a well-established, yet complex, dinuclear copper-mediated mechanism. Understanding the intricacies of this catalytic cycle, the role of ligands and solvents, and the quantitative aspects of the reaction kinetics is paramount for its effective application in drug development and other scientific disciplines. This guide provides a foundational resource for researchers seeking to leverage the full potential of this remarkable "click" reaction.

References

- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTACs and the Pivotal Role of the Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate specific, disease-causing proteins by hijacking the cell's own machinery for protein disposal.[3][4] This approach offers the potential to target proteins previously considered "undruggable" and overcome mechanisms of drug resistance.[4][5]

A PROTAC is a heterobifunctional molecule composed of three distinct components:

-

A warhead that binds to a specific Protein of Interest (POI).[][7]

-

An anchor ligand that recruits a specific E3 ubiquitin ligase.[][7]

-

A chemical linker that covalently connects the warhead and the anchor.[5][]

The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between the target protein and an E3 ligase, thereby co-opting the cell's natural Ubiquitin-Proteasome System (UPS).[1][] The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, essential for maintaining protein homeostasis.[1][5]

The process unfolds in a series of steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[1][5][9] This step is crucial for the subsequent degradation process.[10]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[][11] This process is repeated to form a polyubiquitin chain.[1]

-

Proteasomal Degradation: The polyubiquitinated POI is now marked as "waste" and is recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[5][]

-

Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[3][4][9] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4]

Caption: The PROTAC mechanism of action, hijacking the cell's Ubiquitin-Proteasome System.

The Critical Role of the Linker

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[12][13] The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex.[][12]

Key functions of the linker include:

-

Dictating Geometry: The linker controls the distance, orientation, and proximity between the POI and the E3 ligase within the ternary complex.[12]

-

Modulating Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the complex and enhances degradation efficiency.[12] Conversely, a poorly designed linker can cause steric clashes, leading to negative cooperativity and reduced efficacy.[12]

-

Influencing Physicochemical Properties: The linker's chemical makeup impacts crucial drug-like properties such as solubility and cell permeability.[12][13] For instance, incorporating polar groups like polyethylene glycol (PEG) can improve the solubility of otherwise hydrophobic PROTAC molecules.[7][12][14]

Caption: The linker's role in determining the stability of the ternary complex and degradation efficacy.

Linker Composition and Design Principles

Linker design has evolved from simple hydrocarbon chains to more sophisticated structures.[13] The choice of linker type is a multi-parameter optimization process.[12]

-

Flexible Linkers: These are the most common, especially in early-stage development, due to their synthetic accessibility.[12]

-

Rigid Linkers: These linkers can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially improving selectivity.[12] However, they are often more synthetically challenging to prepare.[12]

-

"Smart" Linkers: Recent innovations include linkers with added functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.[12]

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[12][15][16] A linker that is too short may prevent the formation of the ternary complex, while one that is too long can lead to unproductive binding and a phenomenon known as the "hook effect," where high concentrations of the PROTAC favor binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, reducing degradation efficiency.[3][12]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a cornerstone of PROTAC development. The following tables summarize quantitative data from studies demonstrating the profound impact of the linker on degradation efficacy, typically measured by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |

| Estrogen Receptor (ER)α | SCF | PEG-based | 9 | >100 µM | - | [16][17] |

| Estrogen Receptor (ER)α | SCF | PEG-based | 12 | ~10 µM | - | [16][17] |

| Estrogen Receptor (ER)α | SCF | PEG-based | 16 | ~1 µM | >90% | [7][15][16][17] |

| Estrogen Receptor (ER)α | SCF | PEG-based | 19 | ~10 µM | - | [16][17] |

| Estrogen Receptor (ER)α | SCF | PEG-based | 21 | >10 µM | - | [16][17] |

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation. This study highlights that a 16-atom linker was optimal for ERα degradation, demonstrating a clear structure-activity relationship.[7][15][16][17]

| Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Reference |

| EGFR L858R | VHL | Not specified | 3.3 - 5.0 | [18] |

| EGFR L858R | CRBN | Not specified | 11 - 25 | [18] |

Table 2: Comparison of E3 Ligase and Linker Systems for EGFR L858R Degradation. In this case, the VHL-based PROTAC demonstrated greater potency than the CRBN-based counterpart in specific cell lines.[18]

Key Experimental Protocols for PROTAC Evaluation

Validating the mechanism of action and efficacy of a novel PROTAC requires a suite of biochemical and cell-based assays.

Caption: A typical experimental workflow for the evaluation and validation of a PROTAC candidate.

Western Blot for Protein Degradation Assessment

The most fundamental assay for PROTAC characterization is the Western blot, used to quantify the reduction in target protein levels following treatment.[19][20]

Methodology:

-

Cell Culture and Treatment: Seed cells at a density to achieve 70-80% confluency.[21] Treat cells with a dose-response of the PROTAC (e.g., 0.1 to 1000 nM) for a set time course (e.g., 4, 8, 16, 24 hours).[19][21] Include a vehicle control (e.g., DMSO).[19]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay like BCA or Bradford to ensure equal loading.[21]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations.[21] Add Laemmli sample buffer and boil samples at 95°C for 5-10 minutes to denature proteins.[19][21] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[19] Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[19] Quantify the band intensities using densitometry software.[19] Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[19]

Ternary Complex Formation Assay: Two-Step Co-Immunoprecipitation (Co-IP)

Confirming that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex is a critical mechanistic validation step.[10] A two-step Co-IP can be used to demonstrate this three-part interaction.[22][23][24]

Methodology:

-

Cell Culture and Transfection: Transfect cells (e.g., HEK293T) to express tagged versions of the proteins, for example, a Flag-tagged POI and an HA-tagged E3 ligase component.[23][24] Treat cells with the PROTAC or a vehicle control.

-

Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.[24]

-

First Immunoprecipitation (IP):

-

Elution: Elute the captured protein complexes from the beads using a competitive Flag peptide.[23][24] This elution step specifically releases the Flag-POI and its direct interactors.

-

Second Immunoprecipitation (IP):

-

Western Blot Analysis: Analyze the final immunoprecipitated samples by Western blot. Probing with an anti-Flag antibody will reveal if the POI was present in the complex pulled down by the anti-HA antibody. A positive signal for the POI only in the PROTAC-treated sample confirms the formation of the ternary complex.[23]

Ubiquitination Assay: Immunoprecipitation-Western Blot

This assay determines if the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[25]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow the polyubiquitinated POI to accumulate instead of being degraded.

-

Cell Lysis: Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with non-denaturing buffer.

-

Immunoprecipitation (IP): Immunoprecipitate the POI from the cell lysates using an antibody specific to the POI.

-

Western Blot Analysis: Elute the captured protein and run an SDS-PAGE gel.[20] Perform a Western blot, but instead of probing for the POI itself, probe with an antibody that recognizes ubiquitin.[20]

-

Interpretation: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates the presence of polyubiquitinated POI, confirming that the PROTAC is inducing its ubiquitination.[25]

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ternary Complex Formation [promega.sg]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ubiquitination Assay - Profacgen [profacgen.com]

Methodological & Application

Protocol for Boc Deprotection of PEG Linkers Using Trifluoroacetic Acid (TFA)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are frequently incorporated into these molecules to enhance solubility, stability, and pharmacokinetic properties.[1] The removal of the Boc group (deprotection) is a critical step to liberate the amine for subsequent conjugation or modification. This document provides a detailed protocol for the efficient deprotection of Boc-protected PEG linkers using trifluoroacetic acid (TFA), a common and effective method.[2]

The Boc group is cleaved under acidic conditions via acidolysis.[3] Trifluoroacetic acid (TFA) is a strong acid that is routinely used for this purpose, often in a solution with a suitable solvent like dichloromethane (DCM).[4] The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[3]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following tables summarize common reaction conditions and scavengers used in the Boc deprotection of PEG linkers.

Table 1: Common Reaction Conditions for Boc Deprotection

| Reagent | Concentration (% v/v) | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature |

| Trifluoroacetic Acid (TFA) | 100% | - | 5 - 30 minutes | Room Temperature |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temperature |

Note: While 100% TFA can be used for rapid deprotection, a solution of 55% TFA in DCM has been shown to result in higher purity for solid-phase peptide synthesis, potentially due to better resin swelling and solvent transfer.[5]

Table 2: Common Scavengers for Suppressing Side Reactions

| Scavenger | Typical Concentration (% v/v) | Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation scavenger |

| Water | 2.5 - 5% | Carbocation scavenger |

| Thioanisole | 5% | Carbocation scavenger, protects Methionine |

| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine |

| Phenol | 5% | Carbocation scavenger |

The tert-butyl cation generated during the deprotection can lead to side reactions by alkylating nucleophilic sites on the substrate. Scavengers are added to trap this reactive intermediate.[6]

Experimental Protocols

Standard Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for the Boc deprotection of a PEG linker in solution.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Toluene

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

-

Cool the solution to 0°C using an ice bath.[4]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If required, add a scavenger such as TIS (2.5-5% v/v).[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]

-

To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4] The resulting product is the TFA salt of the deprotected amine.

-

For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Filter the solution and concentrate it under reduced pressure to yield the deprotected PEG linker as a free amine.

Analytical Monitoring of the Deprotection Reaction

Accurate monitoring of the reaction progress is crucial for determining the optimal reaction time and ensuring complete deprotection.

3.2.1. Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method for qualitative monitoring. The deprotected amine is more polar than the Boc-protected starting material and will typically have a lower Rf value.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[4]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[4]

Protocol: Analytical Monitoring by HPLC

-

Prepare a calibration curve using known concentrations of the starting material and the expected deprotected product.

-

At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by diluting it in the mobile phase containing a neutralizing agent.

-

Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

-

Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

-

Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow